molecular formula C16H19F3N2O3 B7498092 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide

Cat. No. B7498092
M. Wt: 344.33 g/mol
InChI Key: MXEXVVOXGOYEAN-UHFFFAOYSA-N
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Description

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide, also known as Nutlin-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2004 by researchers at Roche, who were searching for compounds that could disrupt the interaction between p53 and MDM2, a protein that inhibits p53 activity. Nutlin-3 has since been shown to have a wide range of applications in both basic research and drug development.

Mechanism of Action

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest or apoptosis, depending on the cellular context.
Biochemical and Physiological Effects:
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has been shown to selectively induce apoptosis in cancer cells that express wild-type p53, while sparing normal cells. This makes it a promising candidate for cancer therapy, particularly in tumors that have lost the function of p53. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, by enhancing the DNA damage response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide is its specificity for p53-MDM2 interaction, which allows for selective modulation of p53 activity. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide is also relatively easy to synthesize and has good stability in vitro. However, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has poor bioavailability and may require the use of delivery systems for in vivo experiments.

Future Directions

There are several potential future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide. One area of interest is the development of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide analogs with improved pharmacokinetic properties and potency. Another area is the identification of biomarkers that can predict the response of cancer cells to N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide treatment. Finally, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide may have applications in other diseases that involve dysregulation of the p53 pathway, such as neurodegenerative disorders and viral infections.

Synthesis Methods

The synthesis of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine to form N-(2-(morpholin-4-yl)benzoyl)-2,2,2-trifluoroethylamine. The final step involves cyclization of the intermediate with oxalyl chloride to form N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide.

Scientific Research Applications

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has been widely used in basic research to study the p53-MDM2 pathway, which is a critical regulatory mechanism in the cell cycle. It has been shown to selectively inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has also been used to study the role of p53 in other cellular processes, such as DNA repair and senescence.

properties

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)11-3-4-13(21-5-8-23-9-6-21)12(10-11)20-15(22)14-2-1-7-24-14/h3-4,10,14H,1-2,5-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEXVVOXGOYEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85200010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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